molecular formula C30H31NO3 B2643019 4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide CAS No. 923140-74-3

4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide

Cat. No.: B2643019
CAS No.: 923140-74-3
M. Wt: 453.582
InChI Key: BHLZSCPFRHOLHY-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a synthetic benzamide derivative featuring a chromen-4-one (flavone) core substituted at position 2 with a 4-tert-butylphenyl group and at position 7 with a 4-tert-butylbenzamide moiety.

Structural characterization of such compounds typically employs X-ray crystallography and computational tools like SHELX and Mercury for refinement and visualization . For instance, related thiourea derivatives (e.g., 4-tert-butyl-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide) have been crystallographically analyzed to confirm substituent geometry and intermolecular interactions .

Properties

IUPAC Name

4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31NO3/c1-29(2,3)21-11-7-19(8-12-21)26-18-25(32)24-16-15-23(17-27(24)34-26)31-28(33)20-9-13-22(14-10-20)30(4,5)6/h7-18H,1-6H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLZSCPFRHOLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Chromen-4-one Core: This can be achieved through the condensation of a suitable phenol with an aldehyde, followed by cyclization.

    Introduction of the tert-Butyl Groups: tert-Butyl groups are often introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.

    Amidation Reaction: The final step involves the reaction of the chromen-4-one derivative with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromen-4-one core can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction of the carbonyl group in the chromen-4-one structure can yield alcohol derivatives.

    Substitution: Electrophilic aromatic substitution can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide can be used as a building block for the synthesis of more complex molecules. Its steric hindrance and electronic properties make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be explored for its potential as a pharmacophore. The chromen-4-one structure is known for its biological activity, including anti-inflammatory and anticancer properties. The benzamide moiety can enhance binding affinity to biological targets.

Industry

In industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique structure may contribute to the design of advanced polymers or coatings.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The chromen-4-one core can participate in hydrogen bonding and π-π interactions, while the benzamide group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs and their implications for properties and applications:

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Compound Name Core Structure Substituent Variations Potential Property Impact Source
Target compound Chromen-4-one 4-tert-butylbenzamide, 2-(4-tert-butylphenyl) High lipophilicity, steric hindrance
2-Bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide Chromen-4-one 2-Bromo substituent on benzamide Enhanced electrophilicity, altered π-π stacking
(2E)-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-3-phenylprop-2-enamide Chromen-4-one Acrylamide linker with phenyl group Conformational flexibility, extended conjugation
3-{2-[1-(2-Amino-9H-purin-6-ylamino)-ethyl]-5-methyl-4-oxo-4H-quinazolin-3-yl}-benzamide Quinazolinone Quinazolinone core, purine-aminoethyl chain DNA-targeting potential (e.g., kinase inhibition)
4-tert-Butyl-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide Thiourea Thiourea group, 2,6-dimethylphenyl Hydrogen-bonding capacity, metal coordination

Key Insights:

Chromen-4-one vs. Quinazolinone Cores: The chromen-4-one core (target compound) offers a planar, conjugated system suitable for intercalation or fluorescence applications. In contrast, quinazolinone derivatives (e.g., compound 155 in ) are associated with kinase inhibition due to their ability to mimic ATP-binding motifs .

Bromo Substituent: The 2-bromo analog () introduces electron-withdrawing effects, which may alter reactivity in nucleophilic substitution or cross-coupling reactions . Acrylamide Linker: The (2E)-3-phenylprop-2-enamide group () introduces conformational rigidity and extended π-conjugation, possibly improving binding affinity in protein targets .

Thiourea Derivatives :

  • Compounds like 4-tert-butyl-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide () exhibit thiourea moieties capable of strong hydrogen bonding and metal coordination, making them candidates for catalysis or supramolecular chemistry .

Synthetic Methodologies :

  • The target compound’s synthesis likely follows routes similar to its analogs, such as coupling chromen-4-one intermediates with activated benzoyl chlorides. For example, compound 155 () was synthesized via sequential nucleophilic substitutions, highlighting the versatility of benzamide derivatives in modular synthesis .

Research Tools and Techniques

Structural analysis of these compounds relies on advanced crystallographic software:

  • SHELX Suite : Widely used for small-molecule refinement (e.g., SHELXL) and experimental phasing (SHELXD/E) .
  • Mercury CSD : Facilitates visualization of crystal packing and intermolecular interactions, critical for understanding steric effects of tert-butyl groups .
  • WinGX/ORTEP : Employed for data processing and anisotropic displacement modeling .

Biological Activity

4-tert-butyl-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings, highlighting its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a unique structure characterized by:

  • A tert-butyl group which enhances lipophilicity.
  • A chromen-7-yl moiety that may contribute to various biological interactions.
  • A benzamide group which is often associated with biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity
    • The compound demonstrates significant antioxidant properties, as evidenced by its ability to scavenge free radicals and inhibit lipid peroxidation in biological systems. Studies have shown that similar chromenyl compounds display high antioxidant activity in assays such as ABTS and FRAP .
  • Enzyme Inhibition
    • It has been suggested that the compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, docking studies indicate potential interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases .
  • Anti-inflammatory Effects
    • Preliminary studies suggest that derivatives of this compound could exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory processes.

The mechanism of action for this compound likely involves:

  • Molecular Interactions : The chromenyl moiety may engage in π-π stacking or hydrogen bonding with biological macromolecules, enhancing its binding affinity to target sites.
  • Enzyme Inhibition : The compound may inhibit cholinesterases through mixed-type reversible inhibition, affecting neurotransmitter levels and potentially mitigating neurodegenerative symptoms .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that compounds with similar structural motifs often exhibit overlapping biological activities. For instance:

Compound NameStructural FeaturesBiological Activity
2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamideBromine substitution, chromenyl moietyAntioxidant, enzyme inhibition
4-bromo-N-(tert-butyl)benzamideLacks chromenyl moietyModerate enzyme inhibition
2-bromo-4-tert-butylphenolContains bromine and tert-butyl groupsAntioxidant properties

This table illustrates how variations in chemical structure can influence biological activity.

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Study on Antioxidant Properties : A study demonstrated that chromenyl derivatives significantly reduced oxidative stress markers in mouse brain homogenates, suggesting a protective effect against neurodegeneration .
  • Enzyme Kinetics Study : Kinetic studies revealed that derivatives similar to this compound exhibit varying degrees of inhibition against AChE and BChE, with implications for Alzheimer's treatment .
  • In Vivo Efficacy : Research indicated that specific enantiomers of related compounds showed superior efficacy in lowering triglycerides and phospholipids in animal models, highlighting their potential as antilipidemic agents .

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